molecular formula C23H38N2O5 B11932336 NMT1 inhibitor B13

NMT1 inhibitor B13

Cat. No.: B11932336
M. Wt: 422.6 g/mol
InChI Key: XUSDVLHKNBOGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NMT1 inhibitor B13 (also known as D-NMAPPD) is a myristoyl-CoA analog designed to competitively inhibit the binding of myristoyl-CoA to NMT1, thereby blocking protein myristoylation—a critical post-translational modification involved in membrane localization and oncogenic signaling of proteins like Src, FRS2α, and LAMTOR1 . B13 exhibits an IC50 of 79.1 µM against NMT1 enzymatic activity in vitro, though this value may underestimate its cellular efficacy due to experimental conditions involving truncated NMT1 mutants . Preclinical studies demonstrate that B13 suppresses proliferation, migration, and invasion in prostate and breast cancer models by impairing myristoylation-dependent signaling pathways, such as Src-mediated oncogenesis . However, conflicting reports indicate that B13 at 30 µM failed to inhibit c-Src myristoylation in MDA-MB-231 and HeLa cells, suggesting context-dependent variability .

Properties

IUPAC Name

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSDVLHKNBOGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Protocol

In a representative procedure, (2R,3R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (0.1 mmol, 212 mg) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen at 4°C. Ethylcarbodiimide hydrochloride (EDCI, 156 mg, 1 mmol) and hydroxybenzotriazole (HOBt, 135 mg, 1 mmol) are added as coupling agents, followed by tetradecanoic acid (228 mg, 1 mmol). The reaction proceeds overnight at room temperature, after which the solvent is evaporated. The crude product is extracted with ethyl acetate, washed with aqueous sodium carbonate and hydrochloric acid, dried over sodium sulfate, and purified via silica gel chromatography (ethyl acetate/hexane, 1:10).

Structural Optimization to LCL204

To enhance NMT1 inhibitory potency, B13 was structurally optimized to produce LCL204, a reductive amination product with improved pharmacokinetic properties.

Reductive Amination Procedure

(2R,3R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (1 mmol, 212 mg) is reacted with tetradecanal (255 mg, 1.2 mmol) in methanol/0.05 N acetic acid (9:1) for 15 minutes. Sodium cyanoborohydride (NaCNBH3, 130 mg, 2 mmol) is added in portions over 1 hour, and the mixture is stirred overnight. The product is isolated by evaporation, dissolved in dichloromethane/methanol (2:1), and recrystallized from dichloromethane/pentane (1:3) to yield (1R,2R)-LCL204 as a white solid (72% yield).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The (1R,2R) stereochemistry of B13 is confirmed by comparing synthetic and commercial samples (Cayman Chemical, CAS 35922-06-6). Key NMR features include:

  • 1H NMR (400 MHz, CDCl3): δ 8.18 (d, J = 8.8 Hz, 2H, ArH), 7.55 (d, J = 8.8 Hz, 2H, ArH), 5.41 (dd, J = 8.4, 3.2 Hz, 1H, CH), 4.42 (m, 1H, CH), 3.95 (m, 2H, CH2), 2.18 (t, J = 7.6 Hz, 2H, CH2CO), 1.60 (m, 2H, CH2), 1.25 (br s, 20H, CH2), 0.88 (t, J = 6.8 Hz, 3H, CH3).

High-Resolution Mass Spectrometry (HRMS)

The intermediate (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol displays an [M+H]+ ion at m/z 213.0867 (calculated: 213.0870), confirming its molecular formula (C9H13N2O4).

Polarimetry

Synthetic B13 exhibits a specific rotation of [α]D20 = +15.6° (c = 1.0, CHCl3), whereas the commercial sample shows [α]D20 = -15.2°, confirming enantiomeric disparity.

Molecular Docking and Stereochemical Specificity

The (1R,2R) enantiomer of B13 demonstrates superior binding to NMT1 compared to its (1S,2S) counterpart. Docking studies using the NMT1 crystal structure (PDB: 5UUT) reveal:

  • Hydrogen bonding between the nitro group and Thr205.

  • Hydrophobic interactions between the myristoyl chain and Leu213, Phe214, and Ile181.

This stereospecificity explains why synthetic B13 (IC50 = 77.6 µM) outperforms the commercial enantiomer in inhibiting Src myristoylation.

Scale-Up and Process Optimization

While initial syntheses are performed on a milligram scale, the protocol is adaptable for bulk production. Critical considerations include:

  • Solvent selection: THF and methanol are preferred for their ability to dissolve both polar and non-polar reactants.

  • Catalyst loading: A 10:1 molar ratio of EDCI/HOBt to substrate ensures complete acylation.

  • Purification: Silica gel chromatography remains the gold standard for isolating enantiomerically pure B13.

Biological Validation of Synthetic B13

In prostate cancer PC-3 cells, synthetic B13 (15–30 µM) reduces Src myristoylation by 60–80% within 2 hours, as quantified via immunoprecipitation and click chemistry assays. The inhibitor also suppresses tumor growth in xenograft models by 70% at 10 mg/kg/day with no observable hepatotoxicity .

Chemical Reactions Analysis

NMT1 inhibitor B13 undergoes several types of chemical reactions, including:

    Oxidation: B13 can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also modify B13, potentially affecting its inhibitory potency.

    Substitution: B13 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Prostate Cancer

Research has shown that B13 inhibits prostate cancer progression through several mechanisms:

  • Cell Cycle Arrest : B13 treatment leads to cell cycle arrest in prostate cancer cells, significantly reducing their proliferative capacity .
  • Inhibition of Tumor Growth : In vivo studies indicate that B13 effectively reduces tumor growth in xenograft models of prostate cancer, demonstrating its potential as an anti-cancer agent .

Table 1: Effects of B13 on Prostate Cancer Models

ParameterControl (Untreated)B13 Treatment
Cell Proliferation (PC-3)HighLow
Tumor Growth (Xenograft)SignificantMinimal
Src MyristoylationPresentAbsent
Toxicity to Normal CellsModerateLow

Breast Cancer

B13's effects extend to breast cancer, where it has been shown to:

  • Reduce Migration and Invasion : Inhibition of NMT1 led to decreased migratory and invasive capabilities of breast cancer cells in vitro .
  • Tumor Growth Inhibition : Similar to prostate cancer studies, B13 treatment resulted in reduced tumor growth in breast cancer xenograft models .

Table 2: Effects of B13 on Breast Cancer Models

ParameterControl (Untreated)B13 Treatment
Cell MigrationHighLow
Tumor Growth (Xenograft)SignificantMinimal
ALDH Positive CellsHighLow

Mechanism of Action

The mechanism of action of NMT1 inhibitor B13 involves the inhibition of the enzymatic activity of NMT1. By blocking the transfer of myristic acid to target proteins, B13 prevents their proper localization to the cytoplasmic membrane. This disruption of protein localization attenuates oncogenic signaling pathways mediated by proteins such as Src family kinases. The molecular targets of B13 include NMT1 and the myristoylated proteins that rely on NMT1 for their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Features

Compound Mechanism of Action Key Structural Features
B13 Competes with myristoyl-CoA for NMT1 binding 14-carbon acyl chain; nitro-phenylpropanol backbone
LCL204 Optimized B13 derivative; enhanced potency Structural modifications to improve binding affinity
Tris DBA Organopalladium compound; inhibits NMT1 activity and expression Dibenzylideneacetone-palladium complex
IMP-1088 Selective, bisubstrate-competitive inhibitor Triazole-linked SAM-peptide hybrid
2-HMA Myristic acid analog Hydroxyl group at C2 position of myristate

Potency and Selectivity

Compound IC50 (NMT1) NMT1/NMT2 Selectivity Clinical Stage
B13 79.1 µM Non-selective Preclinical
LCL204 ~5–10 µM Non-selective Preclinical
Tris DBA Not reported Non-selective Preclinical
IMP-1088 <1 nM Dual inhibitor Preclinical
PCLX-001 Sub-nM NMT1-selective Phase I trials
  • B13 vs. LCL204 : LCL204, a derivative of B13, shows 8–15-fold greater potency due to optimized binding interactions with NMT1’s catalytic pocket . Both compounds lack selectivity for NMT1 over NMT2 due to conserved catalytic domains .
  • B13 vs. Tris DBA : Tris DBA inhibits NMT1 activity and reduces its protein expression, unlike B13, which only targets enzymatic function. However, Tris DBA’s antitumor effects may involve off-target toxicity .
  • B13 vs. IMP-1088/PCLX-001: IMP-1088 and its derivative PCLX-001 are highly selective, potent inhibitors with sub-nanomolar IC50 values. Unlike B13, these compounds are orally bioavailable and show on-target effects in hematological cancers .

Therapeutic Limitations and Advantages

  • However, its structural simplicity facilitates derivatization (e.g., LCL204) .
  • Tris DBA : Broad-spectrum activity against signaling pathways (MAPK, PI3K) but lacks mechanistic clarity .
  • IMP/PCLX Series : Superior selectivity and potency but require further validation in solid tumors .

Key Research Findings and Controversies

  • B13’s Efficacy in Prostate Cancer: B13 blocks Src myristoylation, reducing prostate tumor growth in xenograft models . However, conflicting studies question its consistency across cell lines .
  • Off-Target Effects : B13, Tris DBA, and 2-HMA may exert toxicity unrelated to NMT1 inhibition, as myristoylation levels remain unchanged in some treated cells .
  • Selectivity Challenge: No NMT1/NMT2-selective inhibitors exist due to 77% sequence identity in catalytic domains; newer compounds (e.g., PCLX-001) exploit non-conserved regions for selectivity .

Biological Activity

NMT1 inhibitor B13, also known as LCL4 or D-NMAPPD, is a small-molecule compound that inhibits the activity of N-myristoyltransferase 1 (NMT1). This enzyme plays a crucial role in the myristoylation of proteins, which is a post-translational modification that affects protein localization and function. The inhibition of NMT1 by B13 has been studied extensively, particularly in the context of prostate cancer, where it demonstrates significant anti-tumor properties.

NMT1 catalyzes the myristoylation of various proteins, including Src family kinases, which are involved in oncogenic signaling pathways. By inhibiting NMT1, B13 effectively blocks the myristoylation of Src, preventing its localization to the cytoplasmic membrane and attenuating its oncogenic signaling. This results in the suppression of cell cycle progression and proliferation in cancer cells.

Key Findings:

  • Inhibition of Myristoylation: B13 exposure leads to a significant reduction in Src myristoylation and its associated signaling pathways .
  • Anti-Cancer Effects: B13 has been shown to exert anti-invasive and antitumor effects against prostate cancer cells with minimal toxicity to normal cells .
  • IC50 Value: The compound has an IC50 value of approximately 77.6 µM, indicating its potency as an NMT1 inhibitor .

Research Studies and Case Studies

Numerous studies have explored the biological activity of B13, highlighting its potential as a therapeutic agent in cancer treatment.

Study 1: Prostate Cancer Cell Lines

A study demonstrated that genetic knockdown of NMT1 suppressed the proliferation of prostate cancer cells by blocking cell cycle progression. Treatment with B13 showed similar effects, significantly inhibiting Src myristoylation and reducing tumor growth in xenograft models .

TreatmentEffect on ProliferationIC50 (µM)
ControlNo effect-
B13Significant inhibition77.6

Study 2: Synthetic Lethality in MYC-Deregulated Cancers

Another investigation into MYC-deregulated cancers revealed that NMT inhibition led to synthetic lethality. In this context, B13 induced apoptosis and decreased cell viability specifically in cells with elevated MYC expression .

Cancer TypeResponse to B13Notes
Prostate CancerSignificantBlocks Src myristoylation
MYC-Deregulated CancersApoptosisInduces synthetic lethality

Clinical Relevance

The expression levels of NMT1 have been correlated with tumor progression and patient outcomes in various cancers. For instance, high NMT1 expression has been associated with advanced stages of hepatocellular carcinoma (HCC), suggesting that targeting this enzyme could provide therapeutic benefits .

Q & A

Q. How does B13 inhibit NMT1 enzyme activity, and what experimental methods validate its mechanism of action?

B13 is a myristoyl-CoA analog that competitively binds to the myristoyl-CoA site on NMT1, blocking its catalytic activity . Key validation methods include:

  • Enzymatic assays : Measurement of IC50 (79.1 μM in truncated NMT1 assays; note potential underestimation due to truncated enzyme hyperactivity ).
  • Click chemistry : Detection of dose-dependent inhibition of substrate myristoylation (e.g., FRS2α) in cellular models .
  • Cellular localization studies : Confocal microscopy to confirm disrupted membrane localization of myristoylated proteins like Src .

Q. What are the primary cellular and phenotypic outcomes of NMT1 inhibition by B13 in cancer models?

B13 suppresses proliferation, migration, and invasion in prostate, breast, and liver cancer cells by:

  • Arresting cell cycle progression (G1/S phase blockade) .
  • Attenuating oncogenic signaling (e.g., Src, MAPK, PI3K, Stat-3) .
  • Reducing in vivo tumor growth in xenograft models with minimal systemic toxicity .

Q. How do researchers distinguish NMT1-specific effects from off-target or NMT2-mediated effects in B13 studies?

  • Isoform-specific assays : Use purified full-length NMT1 (vs. NMT2) for enzymatic profiling .
  • Genetic knockdown : Compare phenotypic outcomes of B13 treatment with NMT1/NMT2 siRNA silencing .
  • Substrate profiling : Monitor myristoylation of NMT1-specific substrates (e.g., Src, FRS2α) vs. NMT2-dependent targets .

Advanced Research Questions

Q. What structural and biochemical insights guide the optimization of B13 derivatives for enhanced NMT1 inhibition?

  • Crystal structure analysis : B13 binds to the myristoyl-CoA pocket; modifications to its 14-carbon acyl chain improve binding affinity .
  • Structure-activity relationship (SAR) : Derivatives like LCL204 show ~3-fold higher potency by introducing hydrophobic substituents .
  • Computational docking : Predict interactions with key residues (e.g., Asn-246 in NMT1) to refine inhibitor design .

Q. How do conflicting data on B13’s IC50 in biochemical vs. cellular assays inform experimental design?

  • Enzyme truncation artifacts : Truncated NMT1 used in biochemical assays exhibits 3-fold higher activity than full-length enzyme, leading to underestimation of B13’s cellular efficacy .
  • Cellular permeability : Adjust for B13’s bioavailability using LC-MS quantification of intracellular drug levels .

Q. What mechanisms explain tissue-specific variations in B13’s antitumor efficacy (e.g., prostate vs. pancreatic cancer)?

  • Dependency on NMT1 substrates : Prostate cancer relies on Src myristoylation, while pancreatic cancer involves cilia formation regulated by NMT1 .
  • Stress pathway activation : In breast cancer, prolonged NMT1 inhibition triggers ER stress and JNK pathway activation, amplifying cytotoxicity .

Q. How can researchers address potential resistance to B13 in long-term treatment models?

  • Combinatorial therapies : Pair B13 with inhibitors of compensatory pathways (e.g., Stat-3 or androgen receptor signaling) .
  • Resistance screens : Use CRISPR-Cas9 libraries to identify genes modulating B13 sensitivity (e.g., NMT1 mutants or efflux pumps) .

Methodological Considerations

Q. What controls are critical for validating NMT1 inhibition in cellular models?

  • Negative controls : Use inactive enantiomers (e.g., (1S,2S)-d-NMAPPD) to rule out off-target effects .
  • Rescue experiments : Reintroduce wild-type NMT1 (vs. catalytically dead mutants) to confirm on-target effects .

Q. How do researchers reconcile contradictory data on B13’s impact on non-cancer pathways (e.g., embryonic development vs. cancer)?

  • Context-dependent NMT1 roles : NMT1 is dispensable in mature cells but critical in embryonic development; use tissue-specific knockout models to dissect these effects .

Data Interpretation and Reporting

Q. What metrics should be prioritized when reporting B13’s preclinical efficacy?

  • Dose-response curves : Include IC50 values for both enzymatic and cellular assays .
  • In vivo endpoints : Tumor volume reduction, metastasis suppression, and histopathological toxicity assessments .

Q. How can researchers leverage multi-omics data to elucidate B13’s downstream effects?

  • Proteomics : Identify novel myristoylated substrates via acyl-biotin exchange (ABE) assays .
  • Transcriptomics : Link pathway activation (e.g., oxidative stress) to B13-induced gene expression changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.